Methyl 4-amino-1-(2,2-difluoroethyl)-1h-pyrrole-2-carboxylate
Description
Properties
Molecular Formula |
C8H10F2N2O2 |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
methyl 4-amino-1-(2,2-difluoroethyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10F2N2O2/c1-14-8(13)6-2-5(11)3-12(6)4-7(9)10/h2-3,7H,4,11H2,1H3 |
InChI Key |
OAIXPNZFTSLZJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN1CC(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(2,2-difluoroethyl)-1h-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with appropriate reagents to introduce the amino and difluoroethyl groups. One common method involves the use of N-chlorosuccinimide and a difluoroethylating agent in the presence of a base to achieve the desired substitution on the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(2,2-difluoroethyl)-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may produce alcohols.
Scientific Research Applications
Methyl 4-amino-1-(2,2-difluoroethyl)-1h-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(2,2-difluoroethyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with the target molecule, differing primarily in substituent positions and fluorination patterns:
Key Observations:
- Substituent Flexibility vs. Rigidity : The 2,2-difluoroethyl group in the target compound introduces conformational flexibility compared to aromatic fluorophenyl or pyridazine moieties in analogs . This may enhance solubility but reduce crystallinity.
- Electron Effects: The amino group at the 4-position (target) vs.
Physicochemical Properties
- Melting Points: Fluorinated analogs (e.g., : MP 227–230°C) exhibit higher melting points than non-fluorinated heterocycles due to enhanced intermolecular forces (dipole-dipole, hydrogen bonding) .
- Solubility : The methyl ester group in all compounds improves solubility in organic solvents, while fluorinated alkyl/aryl groups may reduce aqueous solubility.
Crystallographic and Structural Analysis
- Tools : Structures of similar compounds (e.g., ) are validated using programs like SHELX and ORTEP for Windows, which model anisotropic displacement ellipsoids and hydrogen-bonding networks .
- Packing Patterns : Fluorinated groups influence crystal packing; for example, the difluoroethyl group may engage in weak C–F···H–N interactions, whereas fluorophenyl groups participate in π-π stacking .
Biological Activity
Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrrole-2-carboxylate (CAS Number: 1248493-36-8) is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C₈H₁₀F₂N₂O₂
- Molecular Weight : 204.17 g/mol
- Structure : The compound features a pyrrole ring substituted with a difluoroethyl group and a carboxylate moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent and its interactions with specific biological targets.
Anticancer Activity
Research has indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrole have been shown to inhibit growth in several cancer cell lines by targeting key signaling pathways involved in tumor proliferation.
Case Study : A study on related pyrrole derivatives demonstrated their ability to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are critical in cancer progression. These compounds were found to disrupt ATP-binding interactions, leading to decreased cell viability in colon cancer models .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit tyrosine kinases, which play pivotal roles in cancer signaling pathways.
- Membrane Interaction : The ability of pyrrole derivatives to integrate into lipid bilayers may alter membrane dynamics and affect cellular signaling pathways .
- Antioxidant Properties : Some studies suggest that related compounds possess antioxidant capabilities, which could contribute to their protective effects against oxidative stress in cells .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Key parameters :
- Temperature: 60–80°C for optimal reactivity.
- Monitoring: TLC or LCMS to track reaction progress.
Basic: How can researchers confirm the purity and structural integrity of this compound post-synthesis?
Answer:
A combination of techniques ensures purity and structure:
- NMR spectroscopy :
- ¹H NMR : Look for characteristic signals:
- Amine protons (NH₂): Broad singlet at δ 5.5–6.5 ppm.
- Difluoroethyl group (CF₂CH₂): Triplet of triplets (tt) at δ 3.5–4.5 ppm due to coupling with fluorine (²J~18 Hz) .
- LCMS/HPLC : Purity >95% with observed [M+H]⁺ or [M−H]⁻ ions matching theoretical m/z.
- HRMS : Confirm molecular formula (e.g., C₉H₁₁F₂N₂O₂ requires m/z 241.0754) .
Advanced: What strategies resolve contradictory data between spectroscopic and crystallographic results?
Answer:
Discrepancies between solution (NMR) and solid-state (X-ray) data may arise from:
- Polymorphism : Different crystal packing can alter bond lengths/angles. Use multiple crystallization solvents (e.g., EtOAc vs. hexane) to assess .
- Dynamic effects in solution : Flexible groups (e.g., difluoroethyl) may average NMR signals. Variable-temperature NMR or DFT calculations can clarify .
- Hydrogen bonding : Solid-state H-bonds (observed via X-ray) may not persist in solution. Graph set analysis (Etter’s rules) identifies persistent interaction patterns .
Example : If X-ray shows planar pyrrole ring but NMR suggests non-planarity, consider torsional flexibility in solution.
Advanced: How can computational tools predict the amino group’s reactivity under varying pH?
Answer:
- pKa prediction : Software like MarvinSketch or ACD/Labs estimates the amino group’s pKa (~8–10). This informs protection/deprotection strategies in acidic/basic conditions .
- DFT calculations : Optimize molecular geometry at B3LYP/6-31G* level to evaluate electron density at the amino group. High electron density increases susceptibility to electrophilic attack .
Application : At pH < pKa, the protonated amino group (NH₃⁺) is less nucleophilic, guiding reaction conditions for acylation or sulfonation.
Basic: What are critical parameters for X-ray crystallographic analysis using SHELX?
Answer:
- Data collection :
- Refinement in SHELXL :
- Validation : Check R-factor (<5%), wR2 (<10%), and CCDC deposition (e.g., CIF file) .
Advanced: How does graph set analysis elucidate hydrogen bonding in the crystal structure?
Answer:
Etter’s graph set notation categorizes H-bond motifs:
- Descriptors : D (donor), A (acceptor), S (self), e.g., D(2) for a two-membered ring.
- Application : For Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrrole-2-carboxylate, identify NH₂→O=C interactions as N–H···O=C chains (C(4) motif) or dimeric R₂²(8) patterns .
Table : Example H-bond parameters (hypothetical data):
| Donor | Acceptor | D···A (Å) | Angle (°) | Motif |
|---|---|---|---|---|
| N–H | O=C | 2.85 | 165 | C(4) |
Basic: What protection strategies are recommended for the amino group during synthetic modifications?
Answer:
- Boc protection : React with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalyst. Deprotect with TFA/DCM (1:1) .
- Fmoc protection : Use Fmoc-Cl in presence of NaHCO₃. Deprotect with 20% piperidine in DMF .
Advantages : Boc is acid-labile; Fmoc is base-sensitive, allowing orthogonal protection.
Advanced: How to minimize decomposition during synthesis under acidic/basic conditions?
Answer:
- Acidic conditions : Use mild acids (e.g., AcOH) and low temperatures (0–5°C). Avoid prolonged exposure to strong acids (H₂SO₄, HCl) .
- Basic conditions : Employ weak bases (K₂CO₃) in aprotic solvents (DMF). Monitor pH to prevent ester hydrolysis .
- Stabilizers : Add antioxidants (BHT) or conduct reactions under inert atmosphere (N₂/Ar) .
Basic: How to interpret key ¹H NMR signals for this compound?
Answer:
Characteristic peaks :
- NH₂ : Broad singlet at δ 5.5–6.5 ppm (exchange with D₂O).
- CF₂CH₂ : tt at δ 4.2–4.5 ppm (²J~18 Hz, ³J~4 Hz).
- Pyrrole H-3 and H-5 : Doublets at δ 6.8–7.2 ppm (J~2.5 Hz) .
Table : Representative ¹H NMR data (DMSO-d₆):
| Proton | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| NH₂ | 6.1 | bs | 2H |
| CF₂CH₂ | 4.3 | tt | 2H |
| H-3 | 6.9 | d | 1H |
Advanced: What explains the regioselectivity of electrophilic substitution on the pyrrole ring?
Answer:
- Amino group directing : The electron-donating NH₂ group activates the C-5 position for electrophiles (e.g., nitration, halogenation).
- Steric effects : The 2,2-difluoroethyl group at N-1 hinders attack at C-3 .
- Computational validation : Fukui indices (via DFT) identify C-5 as the most nucleophilic site .
Example : Nitration with HNO₃/AcOH yields 5-nitro derivative as the major product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
